REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].C(O)(=O)[CH2:10][CH:11]([CH3:13])[CH3:12].FC(F)(F)C(O)=O.[OH-].[Na+]>[N+]([O-])([O-])=O.[Ag+].ClC1C=CC=CC=1.O>[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:10][CH:11]([CH3:13])[CH3:12])[CH:4]=1)#[N:2] |f:3.4,5.6,7.8|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=NC=C1
|
Name
|
chlorobenzene water
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1.O
|
Name
|
|
Quantity
|
21.74 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)(=O)O
|
Name
|
(NH4)2S2O8
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the heterogeneous mixture was vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The dark-brown oil was purified via flash chromatography (1:4 EtOAc/Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=NC=C1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.538 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |